1-(3-Bromopropoxy)-4-methanesulfonylbenzene

Description

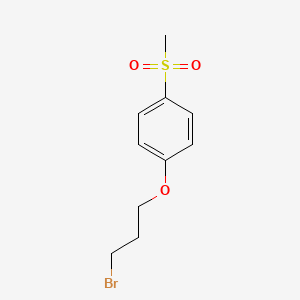

1-(3-Bromopropoxy)-4-methanesulfonylbenzene is a bromoalkyl ether derivative featuring a methanesulfonyl group at the para position of the benzene ring and a 3-bromopropoxy chain. The methanesulfonyl group (-SO₂CH₃) is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties and reactivity. This compound has been explored in synthetic chemistry and materials science, particularly in the development of potentiometric sensors and as an intermediate in organic synthesis .

Properties

IUPAC Name |

1-(3-bromopropoxy)-4-methylsulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO3S/c1-15(12,13)10-5-3-9(4-6-10)14-8-2-7-11/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRCQASKMSSBIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)OCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds such as (3-bromopropoxy)-tert-butyldimethylsilane are known to introduce propanol functionality to many pharmaceuticals. This suggests that the compound could potentially interact with a wide range of biological targets.

Mode of Action

It’s known that similar compounds can act as alkylating agents. Alkylating agents can transfer an alkyl group to the target molecule, which can lead to changes in its structure and function.

Biochemical Pathways

Given its potential role as an alkylating agent, it could potentially affect a wide range of biochemical pathways by modifying the structure of key biomolecules.

Result of Action

As an alkylating agent, it could potentially cause structural modifications in target molecules, leading to changes in their function.

Biological Activity

1-(3-Bromopropoxy)-4-methanesulfonylbenzene is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C10H13BrO3S

- Molecular Weight : 303.18 g/mol

The compound features a bromopropoxy group and a methanesulfonyl group attached to a benzene ring, which may contribute to its biological activities.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be around 62.5 µg/mL for E. coli and 78.12 µg/mL for S. aureus .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) demonstrated that the compound possesses antiproliferative effects. The IC50 values were found to be 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells, indicating moderate cytotoxicity .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

The proposed mechanism of action involves the inhibition of key cellular pathways associated with cell proliferation and survival. The compound may interfere with the signaling pathways mediated by Raf kinases, which are crucial in many cancer-related processes .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several derivatives of methanesulfonylbenzene compounds, including this compound. The results revealed that this compound exhibited comparable activity against resistant strains of bacteria, suggesting its potential as a therapeutic agent against infections caused by resistant pathogens .

- Cytotoxicity Assay : In a cytotoxicity evaluation involving various cancer cell lines, this compound was tested alongside standard chemotherapeutics. The results indicated that while the compound showed moderate cytotoxicity, it also demonstrated synergistic effects when combined with other chemotherapeutic agents, enhancing overall efficacy against cancer cells .

Safety and Toxicology

Safety assessments have indicated that while this compound shows promising biological activity, further studies are necessary to evaluate its long-term toxicity and safety profile in vivo. Preliminary data suggest low acute toxicity; however, chronic exposure effects remain to be fully characterized .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Substituent Electronic Effects :

- The methanesulfonyl group in this compound strongly withdraws electrons, making the benzene ring electrophilic. This contrasts with electron-donating groups like tert-butyl (in 4-tert-butyl analogs), which increase ring electron density .

- Nitro-substituted analogs (e.g., 1-(3-Bromopropoxy)-2-nitrobenzene) exhibit even higher reactivity due to the nitro group’s stronger electron-withdrawing effect, as evidenced by their use in electrophilic substitution reactions .

Steric and Chain-Length Considerations :

- The 3-bromopropoxy chain provides flexibility compared to shorter (e.g., bromoethoxy) or longer (e.g., bromopentoxy) chains. For instance, 1-(4-Bromobutoxy)-4-tert-butylbenzene (CAS 53669-73-1) has a longer alkyl chain, which may enhance lipophilicity .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Key Findings:

- Melting Points : Nitro-substituted derivatives (e.g., 1-(3-Bromopropoxy)-2-nitrobenzene) have lower melting points (~36–39°C) compared to sulfonyl-substituted analogs (e.g., 1-Bromo-4-(methylsulfonyl)benzene, mp 142–144°C), reflecting differences in molecular symmetry and intermolecular forces .

- Solubility : Methanesulfonyl and nitro groups enhance solubility in polar solvents like DMSO or acetone, whereas tert-butyl analogs are more lipophilic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.